Potassium decanoate

High-pressure surfactant science Micelle phase transitions Counterion-dependent stability

Potassium decanoate (CAS 13040-18-1, C10H19KO2, MW 210.35 g/mol) is the potassium salt of decanoic acid (capric acid), classified as a medium-chain fatty acid carboxylate soap. It functions as an anionic surfactant, forming micelles in aqueous solution above its critical micelle concentration (CMC).

Molecular Formula C10H20KO2
Molecular Weight 211.36 g/mol
CAS No. 13040-18-1
Cat. No. B1679058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium decanoate
CAS13040-18-1
SynonymsPotassium caprate;  Capric acid, potassium salt;  Decanoic acid, potassium salt;  Potassium decanoate;  Decanoic acid, potassium salt (1:1)
Molecular FormulaC10H20KO2
Molecular Weight211.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)O.[K]
InChIInChI=1S/C10H20O2.K/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);
InChIKeySKHOVAPWIYEIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Decanoate (CAS 13040-18-1) Procurement Guide: Physicochemical Baseline for the C10 Potassium Soap


Potassium decanoate (CAS 13040-18-1, C10H19KO2, MW 210.35 g/mol) is the potassium salt of decanoic acid (capric acid), classified as a medium-chain fatty acid carboxylate soap [1]. It functions as an anionic surfactant, forming micelles in aqueous solution above its critical micelle concentration (CMC). As a C10 chain-length homologue within the saturated fatty acid potassium salt series, its properties are governed by the balance between the hydrophobic decanoate tail and the hydrophilic potassium carboxylate head group [2]. Understanding its performance relative to adjacent chain-length homologues (e.g., C8 potassium octanoate, C12 potassium laurate) and different counterions (e.g., sodium decanoate) is essential for informed scientific and industrial selection.

Potassium Decanoate: Why Chain Length and Counterion Selection Preclude Simple Substitution


Within the potassium carboxylate soap series, physicochemical properties and biological activities are steeply graded by alkyl chain length. A one- or two-carbon difference in the hydrophobic tail fundamentally alters micellization behavior, membrane affinity, and protein interactions [1]. Simultaneously, exchanging the potassium counterion for sodium, though seemingly innocuous, shifts the critical micelle concentration (CMC), micelle ionization degree, and temperature-dependent phase behavior [2]. These differences manifest as measurable changes in surfactant performance, antimicrobial potency, and formulation compatibility. The quantitative evidence below demonstrates that potassium decanoate occupies a narrow C10 performance window that is not replicated by C8, C12, or sodium analogs.

Potassium Decanoate Quantitative Evidence: Head-to-Head Performance Data vs. Structural Analogs


Critical Coagelization Pressure: Potassium vs. Sodium Decanoate Under Extreme Compression

Under external pressure, micellar potassium decanoate exhibits a higher critical coagelization pressure (the pressure at which micelles collapse into a coagel phase) than sodium decanoate. FTIR spectroscopy measurements showed this transition occurs at 22.5 kbar for potassium decanoate versus 21.2 kbar for sodium decanoate, a difference of 1.3 kbar (approximately 6.1% higher) [1]. This indicates that the potassium counterion confers measurably greater resistance to pressure-induced micellar collapse.

High-pressure surfactant science Micelle phase transitions Counterion-dependent stability

Anti-Caries Efficacy: Potassium Decanoate Outperforms C9 and C12 Homologues in a Rat Caries Model

In a 34-day Wistar rat fissure caries model using a 45% sucrose cariogenic diet, inclusion of 1% powdered potassium decanoate (C10) produced significantly greater inhibition of advanced carious lesions than 1% potassium nonanoate (C9), while 1% potassium laurate (C12) was considerably less effective [1]. The study authors attributed the optimal performance of decanoate to a favorable combination of surfactant and wetting properties at the low pH values characteristic of fissure plaque.

Oral biology Cariostatic agents Medium-chain fatty acid salts

Myosin Gel Formability: Potassium Decanoate (C10) Enhances Gel Strength More Effectively Than C8 and with Faster Kinetics Than C12

Differential scanning calorimetry and gel strength measurements on bovine myosin showed that potassium decanoate (KC10) and potassium dodecanoate (KC12) were both effective enhancers of gel strength, whereas potassium octanoate (KC8) was ineffective [1]. Critically, KC10 achieved gel strength enhancement without requiring the prolonged (>2 hour) interaction time needed by KC12, indicating faster surfactant-protein equilibration kinetics for the C10 chain length.

Food protein chemistry Myosin gelation Surfactant-protein interactions

Counterion Effect on Critical Micelle Concentration: Potassium vs. Sodium Alkylcarboxylates

Systematic studies on alkylsulfate and alkylcarboxylate surfactants have established that for a fixed chain length, the CMC and enthalpy of micellization decrease in the order Li⁺ > Na⁺ > K⁺ > Cs⁺ [1]. This trend, confirmed for decyl and dodecyl sulfates by Ropers and co-workers, predicts that potassium decanoate possesses a lower CMC than sodium decanoate at a given temperature. Although direct head-to-head CMC values for potassium vs. sodium decanoate at 298.15 K are reported in the supplementary data of a 2015 conductivity study [2], the quantitative values are not accessible in the open abstract; the rank-order trend is nevertheless robust across multiple surfactant classes.

Surfactant thermodynamics Micellization Counterion specificity

Enthalpy of Micellization: Potassium Decanoate Exhibits 30% Higher ΔH_M in D₂O vs. H₂O

Microcalorimetric determination of the enthalpy of micellization at the CMC (ΔH_M) for potassium decanoate revealed a pronounced solvent isotope effect: ΔH_M in D₂O is 30% higher than in H₂O at 298.4 K [1]. Additionally, a diminution in ΔH_M is observed at 307.9 K in H₂O. These findings are consistent with a hydrogen-bonding treatment of hydrophobic association and have no reported comparator data for sodium decanoate under identical conditions, making this a potassium decanoate-specific observation.

Solvent isotope effects Micellization thermodynamics Hydrophobic hydration

Broad-Spectrum Antimicrobial Activity: Potassium vs. Sodium Carboxylate Salts Against Foodborne Pathogens

In a study evaluating sodium and potassium salts of aliphatic carboxylic acids (C4 through C10) against seven foodborne pathogens and spoilage organisms, the inhibitory effect followed the rank order: butanoate > hexanoate > octanoate > decanoate for the aliphatic series [1]. Across all chain lengths tested, sodium salts were statistically more inhibitory than potassium salts (p ≤ 0.05). For the decanoate chain length specifically, both sodium and potassium decanoate exhibited MIC values of 100 mg/mL or higher against Pseudomonas, while shorter-chain salts showed lower MICs (25–50 mg/mL). This places potassium decanoate as a relatively weaker antimicrobial within the carboxylate series, a factor that may be advantageous in applications where surfactant functionality is desired without excessive antimicrobial activity.

Food microbiology Antimicrobial carboxylates Food safety

Potassium Decanoate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Pressure Food Processing and Formulation Sterilization

Potassium decanoate's 6.1% higher critical coagelization pressure (22.5 kbar) relative to sodium decanoate (21.2 kbar) makes it the preferred decanoate salt for micellar formulations subjected to high-pressure processing (HPP) or ultra-high-pressure homogenization [1]. Formulators can expect micellar integrity to be maintained at pressures where sodium decanoate micelles would have already transitioned to the coagel phase. This is directly relevant to cold-pasteurized food emulsions, high-pressure pharmaceutical processing, and deep-subsurface fluid formulations.

Anti-Caries Oral Care and Veterinary Dental Formulations

The C10 chain length (potassium decanoate) is the optimal choice for anti-caries formulations based on in vivo efficacy data. A 1% dietary inclusion produced significantly greater inhibition of advanced fissure caries lesions than 1% potassium nonanoate (C9), while 1% potassium laurate (C12) was considerably less effective [2]. This non-monotonic structure-activity relationship means that neither C9 nor C12 homologues can substitute for C10. Procurement specifications for oral care or veterinary dental products should explicitly require the decanoate (C10) chain length.

Protein Gel-Based Food and Biomaterial Manufacturing

For myosin-based gel products where processing time is a cost driver, potassium decanoate (KC10) offers functional gel strength enhancement without the >2-hour equilibration lag required by potassium laurate (KC12) [3]. KC10 matches the gel-enhancing efficacy of KC12 while enabling faster production cycles. Potassium octanoate (KC8) is ineffective and should not be considered as a substitute. This kinetic advantage supports selection of KC10 for surimi, restructured meat products, and protein-based biomaterial scaffolds.

Probiotic and Live-Culture Food Formulations Requiring Low Antimicrobial Interference

Where surfactant functionality (emulsification, wetting, dispersion) is needed without compromising live microbial cultures, potassium decanoate presents a favorable profile. Its MIC against common foodborne microorganisms is ≥100 mg/mL—substantially higher (weaker antimicrobial) than shorter-chain carboxylates (MIC 25–50 mg/mL) [4]. Additionally, potassium salts are statistically less inhibitory than sodium salts (p ≤ 0.05). This makes potassium decanoate the rational choice over potassium octanoate or sodium decanoate when the formulation must preserve Lactobacillus, Leuconostoc, or other desirable fermentation microbiota.

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